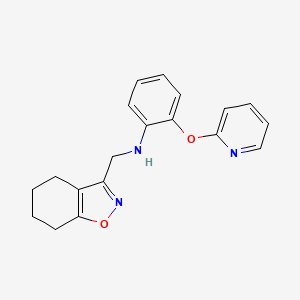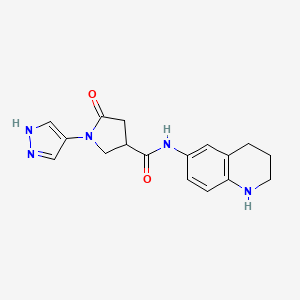
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide is an organic compound with a complex structure that includes a cyclopentyl group, an ethyl group, and a prop-2-enamido group attached to a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide typically involves multiple steps. One common method starts with the preparation of the cyclopentyl and ethyl amine precursors. These precursors are then reacted with acryloyl chloride to form the prop-2-enamido group. The final step involves the coupling of this intermediate with a pentanamide derivative under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-ethyl-2-(prop-2-enamido)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Diacetone acrylamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Entacapone: A compound with a similar enamide structure, used as a catechol-O-methyltransferase (COMT) inhibitor in the treatment of Parkinson’s disease.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
N-cyclopentyl-N-ethyl-2-(prop-2-enoylamino)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-9-13(16-14(18)5-2)15(19)17(6-3)12-10-7-8-11-12/h5,12-13H,2,4,6-11H2,1,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYENCOQGILOTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(CC)C1CCCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[1-(Dimethylamino)cyclohexyl]methyl]-3-[(4-morpholin-4-ylsulfonylphenyl)methyl]urea](/img/structure/B7445550.png)

![1-(3-methoxyphenyl)-N,N-dimethyl-N'-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7445563.png)

![5-chloro-2-[1-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]pyrrolidin-3-yl]-4-methylphenol](/img/structure/B7445586.png)
![1-[(2-Chlorophenyl)methoxy]-3-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-2-ol](/img/structure/B7445592.png)
![1-[(3-hydroxycyclobutyl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7445593.png)
![5-[[(1S,2R,3R)-3-hydroxy-2-pyrazol-1-ylcyclobutyl]amino]pyridine-2-carbonitrile](/img/structure/B7445595.png)

![2-[(4,5-dimethylimidazol-1-yl)methyl]-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B7445606.png)

![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7445615.png)
![[2-Fluoro-4-[[[3-methyl-1-(3-methylphenyl)pyrazol-4-yl]methylamino]methyl]phenyl]methanol](/img/structure/B7445622.png)
![N-cyclopropyl-2-hydroxy-2-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7445635.png)
